methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate: is a complex organic compound featuring a pyrrole ring fused with a thiophene ring, and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethylpyrrole and thiophene-3-carboxylic acid.
Reaction Conditions: The reaction involves a coupling process, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Substitution reactions at the pyrrole or thiophene rings can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid.
Reduction: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenemethanol.
Substitution: Various substituted pyrroles and thiophenes.
Mechanism of Action
Target of Action
The primary targets of “methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate” are currently unknown . The compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules
Mode of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Result of Action
A structurally similar compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: A related compound with an alcohol group instead of a carboxylate.
(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Another related compound with a carboxylic acid group instead of an ester.
Uniqueness: Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate stands out due to its combination of pyrrole and thiophene rings, which provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-10(6-7-16-11)12(14)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKHWITDNTYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.